

The Piperazine Moiety: A Cornerstone in Modern Drug Discovery

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Compound of Interest

Compound Name: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical and structural properties have made it a ubiquitous feature in a vast array of bioactive molecules, contributing to their efficacy in treating a wide spectrum of diseases. This technical guide delves into the multifaceted role of the piperazine moiety in bioactive molecules, offering a comprehensive overview of its impact on pharmacological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Physicochemical Properties and Pharmacokinetic Impact

The piperazine nucleus imparts a set of desirable physicochemical properties to drug candidates, significantly influencing their pharmacokinetic profile. Its basic nature, with two pKa values (typically around 5.5 and 9.8), allows for the formation of salts, which can enhance solubility and stability.^{[1][2]} The presence of the two nitrogen atoms provides hydrogen bond donor and acceptor capabilities, facilitating interactions with biological targets and improving aqueous solubility.^[3] These characteristics often lead to enhanced oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.^[3]

Table 1: Physicochemical Properties of Piperazine and its Salts

Compound	Melting Point (°C)	pKa1	pKa2	Water Solubility
Piperazine (anhydrous)	106 - 108	5.35	9.73	Freely soluble
Piperazine Hexahydrate	44	-	-	Freely soluble
Piperazine Dihydrochloride	318 - 320	-	-	Soluble

Source:[1][2][4][5]

Diverse Pharmacological Activities

The structural versatility of the piperazine ring allows for its incorporation into molecules targeting a wide range of biological systems. Substitutions at the N1 and N4 positions can be readily modified to fine-tune the pharmacological activity, selectivity, and potency of the resulting compounds.

Central Nervous System (CNS) Activity

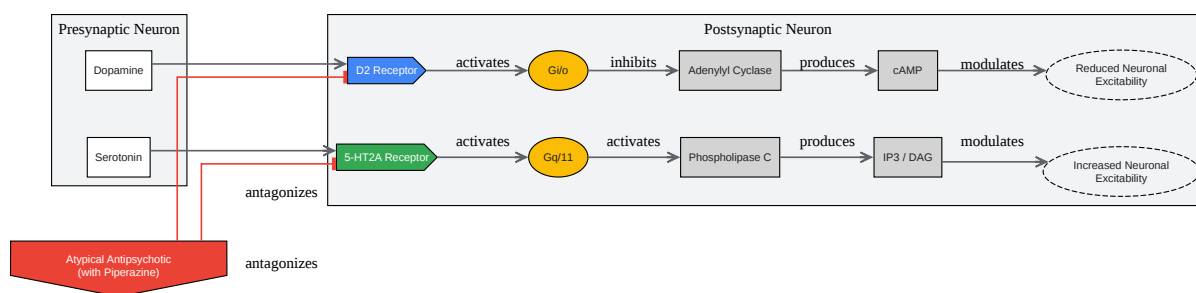
Piperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system. Many antipsychotics, antidepressants, and anxiolytics feature this moiety, which often plays a crucial role in their interaction with neurotransmitter receptors.[6][7] Atypical antipsychotics frequently contain an arylpiperazine fragment that targets dopamine (D2) and serotonin (5-HT2A) receptors.[8][9]

Table 2: Binding Affinities (K_i, nM) of select Piperazine-containing CNS Drugs

Compound	D2 Receptor	5-HT1A Receptor	5-HT2A Receptor
Aripiprazole	0.34	1.7	3.4
Olanzapine	1.1	-	4
Risperidone	3.13	-	0.16
Ziprasidone	4.8	0.5	0.4
Lurasidone	1.0	6.8	0.5

Note: Data compiled from multiple sources. Ki values can vary depending on the specific assay conditions.

Many atypical antipsychotics containing a piperazine moiety function by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects associated with older antipsychotics.



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Dopamine and Serotonin Receptor Antagonism by Atypical Antipsychotics.

Anticancer Activity

The piperazine scaffold is also a key component in a number of anticancer agents.^[10] For instance, Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a piperazine ring that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl protein.

Table 3: In Vitro Anticancer Activity (IC₅₀, μ M) of select Piperazine Derivatives

Compound	Cell Line	IC ₅₀ (μ M)
Compound 3n (Alepterolic acid derivative)	MDA-MB-231 (Breast Cancer)	5.55
Thiazolinyphenyl-piperazine 21	MCF-7 (Breast Cancer)	<25
Vindoline-piperazine conjugate 23	MDA-MB-468 (Breast Cancer)	1.00
Vindoline-piperazine conjugate 25	HOP-92 (Lung Cancer)	1.35

Source:^[10]^[11]^[12]^[13]

Antimicrobial Activity

Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.^[14]^[15]^[16] The anthelmintic properties of piperazine itself are well-established, where it acts by paralyzing parasites, leading to their expulsion from the host.^[17]

Table 4: Minimum Inhibitory Concentration (MIC, μ g/mL) of select Piperazine Derivatives

Compound	S. aureus	E. coli	C. albicans
Chalcone-piperazine derivative	-	-	2.22
RL-308	4	-	-
RL-328	-	-	-
N,N'-Bis(1,3,4-thiadiazole)-piperazine	8	16	32

Source:[15][16][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for assessing the antimicrobial efficacy of piperazine derivatives.[19]

1. Preparation of Materials:

- Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
- Mueller-Hinton Broth (MHB).
- Sterile 96-well microtiter plates.
- Positive control (standard antibiotic, e.g., Gentamicin).
- Negative control (MHB alone).

2. Inoculum Preparation:

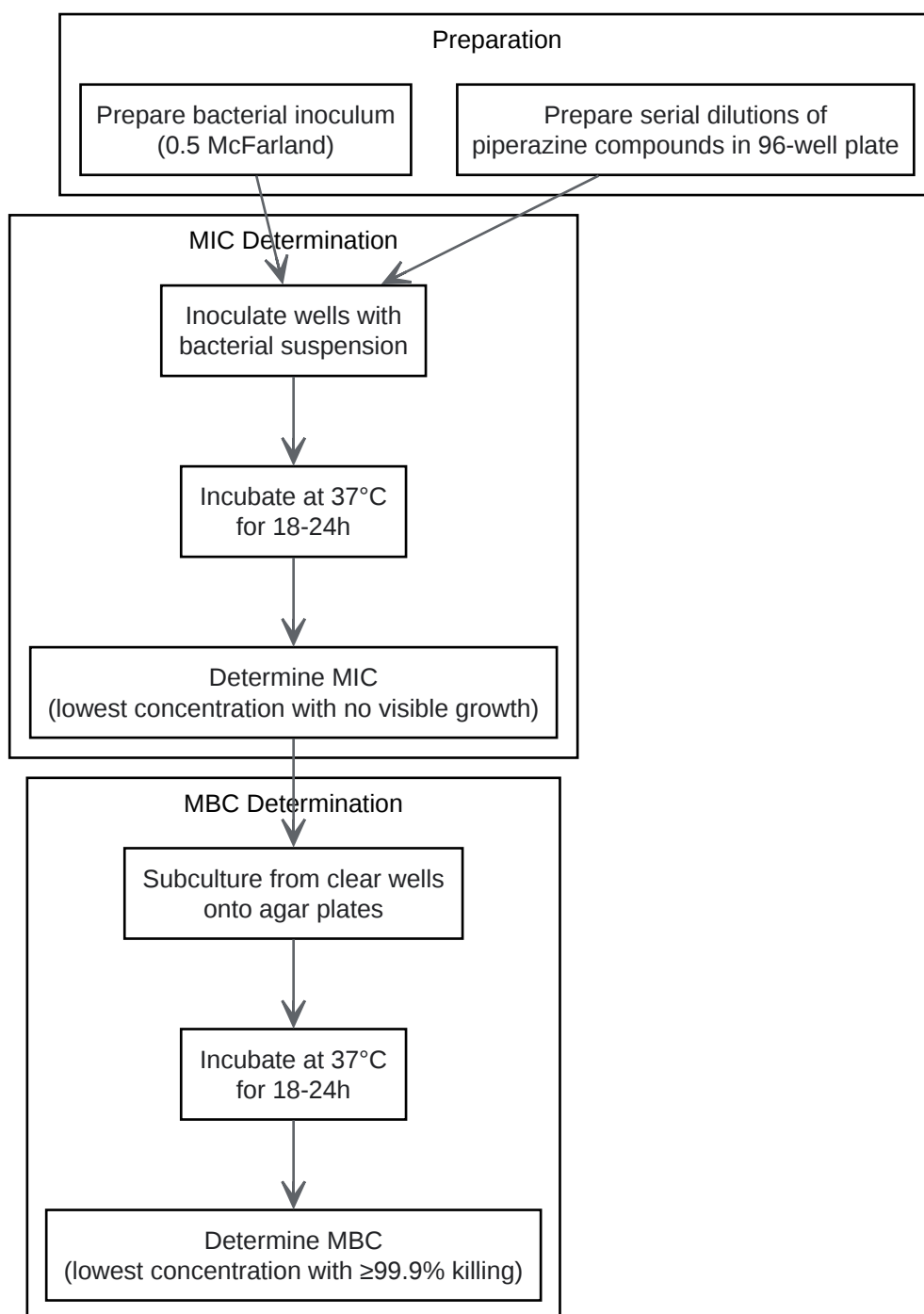
- Culture bacteria overnight on Mueller-Hinton Agar (MHA).
- Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

3. MIC Assay Procedure:

- Add 100 μ L of MHB to each well of a 96-well plate.
- Add 100 μ L of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
- Add 100 μ L of the prepared bacterial inoculum to each well.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. MBC Assay Procedure:

- From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 μ L) onto fresh MHA plates.
- Incubate the plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial bacterial count.



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Workflow for MIC and MBC Determination.

FDA-Approved Drugs Featuring the Piperazine Moiety

The prevalence of the piperazine ring in clinically used drugs underscores its importance in drug design. A wide range of FDA-approved medications across various therapeutic areas contain this versatile scaffold.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Table 5: Select FDA-Approved Drugs Containing a Piperazine Moiety

Drug Name	Therapeutic Area	Mechanism of Action	Key Pharmacokinetic Parameters
Imatinib	Anticancer	Tyrosine kinase inhibitor (Bcr-Abl, c-KIT, PDGFR)	T _{1/2} : ~18h; Metabolism: CYP3A4
Aripiprazole	Antipsychotic	Partial agonist at D2 and 5-HT _{1A} receptors; antagonist at 5-HT _{2A} receptors	T _{1/2} : ~75h; Metabolism: CYP2D6, CYP3A4
Ciprofloxacin	Antibiotic	DNA gyrase and topoisomerase IV inhibitor	T _{1/2} : ~4h; Excretion: Renal
Cetirizine	Antihistamine	Histamine H ₁ receptor antagonist	T _{1/2} : ~8.3h; Excretion: Renal
Sildenafil	Erectile Dysfunction	PDE5 inhibitor	T _{1/2} : ~4h; Metabolism: CYP3A4, CYP2C9
Vortioxetine	Antidepressant	Serotonin reuptake inhibitor; 5-HT receptor modulator	T _{1/2} : ~66h; Metabolism: CYP2D6
Gilteritinib	Anticancer	FLT3 tyrosine kinase inhibitor	T _{1/2} : 45-159h; Metabolism: CYP3A4

T_{1/2} = Half-life. Data compiled from multiple sources and may vary.

Conclusion

The piperazine moiety is a remarkably versatile and valuable scaffold in the design and development of bioactive molecules. Its favorable physicochemical properties contribute to improved pharmacokinetic profiles, while its structural adaptability allows for the fine-tuning of pharmacological activity across a diverse range of therapeutic targets. The continued exploration of novel piperazine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique attributes of the piperazine core in their quest for innovative medicines.

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